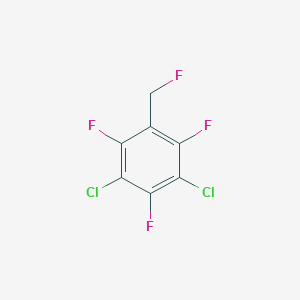
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene involves multiple steps, typically starting from benzene derivatives. One common method includes the chlorination and fluorination of benzene rings under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process may involve continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques ensures the removal of any impurities, resulting in a high-purity product .
化学反应分析
Types of Reactions
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce different fluorinated aromatic compounds .
科学研究应用
1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dichloro-5-fluoromethyl-2,4,6-trifluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
相似化合物的比较
Similar Compounds
2,4-Dichloro-1,3,5-trifluorobenzene: Another fluorinated benzene derivative with similar chemical properties.
1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene: A closely related compound with an additional fluorine atom
Uniqueness
Its combination of chlorine and fluorine atoms provides a balance of reactivity and stability, making it valuable in various research and industrial contexts .
属性
分子式 |
C7H2Cl2F4 |
|---|---|
分子量 |
232.99 g/mol |
IUPAC 名称 |
1,3-dichloro-2,4,6-trifluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-5(11)2(1-10)6(12)4(9)7(3)13/h1H2 |
InChI 键 |
PXSMYUQEWLDTOT-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=C(C(=C1F)Cl)F)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
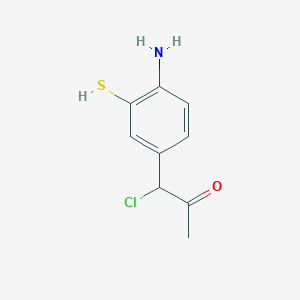
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B14035490.png)
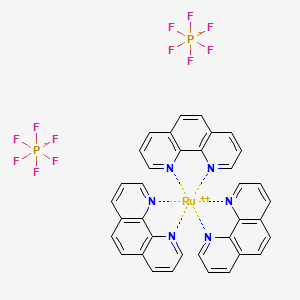
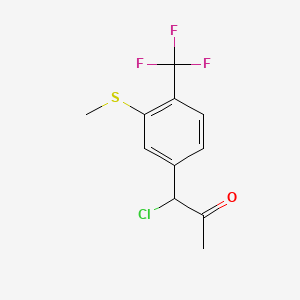
![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)
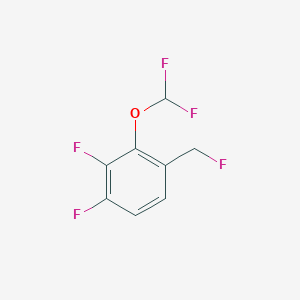
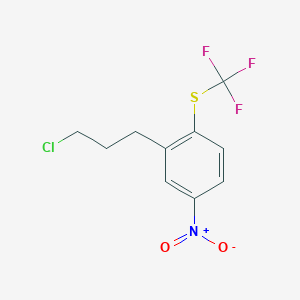
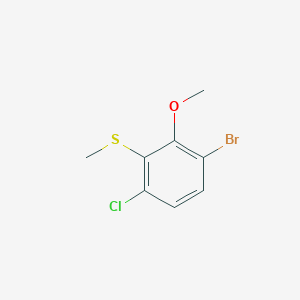
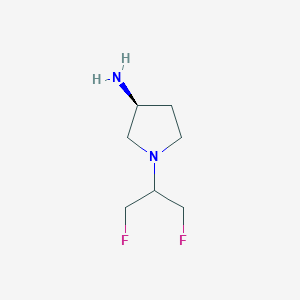
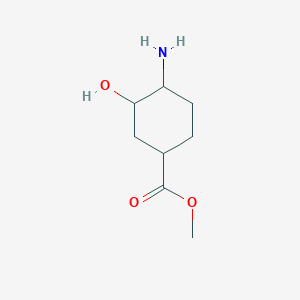
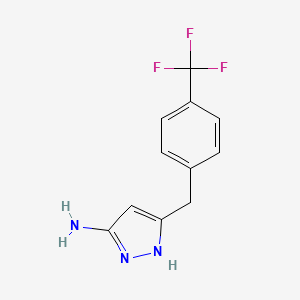
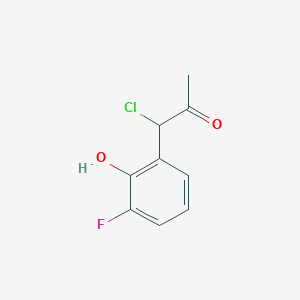
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
